molecular formula C10H13NO B14000125 5-Methyl-3-phenyl-1,3-oxazolidine CAS No. 73861-82-2

5-Methyl-3-phenyl-1,3-oxazolidine

Cat. No.: B14000125
CAS No.: 73861-82-2
M. Wt: 163.22 g/mol
InChI Key: VJPMKAHLPYDCHH-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-1,3-oxazolidine is a heterocyclic organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl-3-phenyl-1,3-oxazolidine can be synthesized through the condensation of 1,2-amino alcohols with aldehydes or ketones. One common method involves the reaction of 2-amino-2-methyl-1-propanol with benzaldehyde under acidic conditions to form the desired oxazolidine . The reaction typically proceeds at room temperature and can be catalyzed by acids such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-phenyl-1,3-oxazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones.

    Reduction: Reduction reactions can convert oxazolidines to amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the oxazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxazolidinones

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolidines

Scientific Research Applications

5-Methyl-3-phenyl-1,3-oxazolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-phenyl-1,3-oxazolidine involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-1,3-oxazolidine
  • 3-Methyl-2-phenyl-1,3-oxazolidine
  • 2-(4-chlorophenyl)-1,3-oxazolidine

Uniqueness

5-Methyl-3-phenyl-1,3-oxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a methyl group at the 5-position and a phenyl group at the 3-position enhances its stability and reactivity compared to other oxazolidines. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

73861-82-2

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-methyl-3-phenyl-1,3-oxazolidine

InChI

InChI=1S/C10H13NO/c1-9-7-11(8-12-9)10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3

InChI Key

VJPMKAHLPYDCHH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CO1)C2=CC=CC=C2

Origin of Product

United States

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